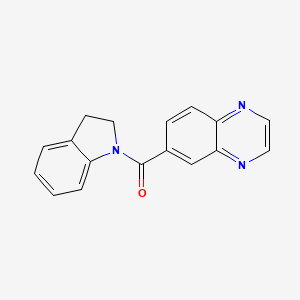![molecular formula C12H11ClN4S B7453780 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile, also known as CTZ, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as triazoles and is synthesized through a series of chemical reactions. CTZ has been found to have a wide range of applications in the field of biochemistry and pharmacology due to its unique properties.
作用機序
The mechanism of action of 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors by binding to a site on the receptor that is distinct from the site where GABA binds. This results in an increase in the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been found to have a number of biochemical and physiological effects. It has been shown to enhance the activity of GABA receptors in the brain, leading to increased inhibitory effects on the central nervous system. This can result in a number of physiological effects, including sedation, muscle relaxation, and anticonvulsant activity. 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has also been found to have anxiolytic effects, meaning that it can reduce anxiety and promote relaxation.
実験室実験の利点と制限
One of the main advantages of 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile for lab experiments is its ability to selectively enhance the activity of GABA receptors. This allows researchers to study the effects of compounds on the GABA system in a more precise manner. However, one limitation of 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is that it can have off-target effects on other receptors and enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile. One area of interest is the development of more selective allosteric modulators of GABA receptors, which could have therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Another potential direction is the investigation of the effects of 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile on other neurotransmitter systems, such as glutamate and dopamine, which could provide insights into the complex interactions between different neurotransmitters in the brain.
合成法
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is synthesized through a multi-step chemical reaction process. The starting material for the synthesis is 2-chlorobenzonitrile, which is reacted with thiosemicarbazide to form the intermediate 2-(2-chlorophenyl)hydrazono-2-imidazolidinone. This intermediate is then reacted with methyl isothiocyanate to form the final product, 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile.
科学的研究の応用
2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has been extensively used in scientific research as a tool to study the mechanisms of action of various compounds. It has been found to be particularly useful in the study of GABA receptors and their interactions with other compounds. 2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has also been used to study the effects of various drugs on the central nervous system and to investigate the role of different neurotransmitters in the brain.
特性
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4S/c1-8(7-14)18-12-16-15-11(17(12)2)9-5-3-4-6-10(9)13/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYDPVAMAYYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NN=C(N1C)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![2-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453735.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(difluoromethylsulfonyl)benzamide](/img/structure/B7453756.png)
![5-cyclopropyl-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453757.png)

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B7453770.png)
![3'-[(1-Propyltetrazol-5-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7453774.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)


![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B7453797.png)